2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine

Descripción general

Descripción

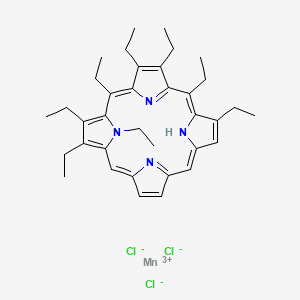

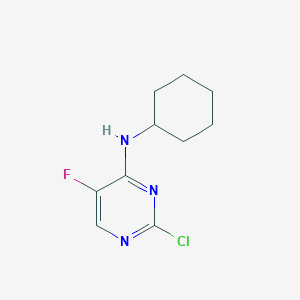

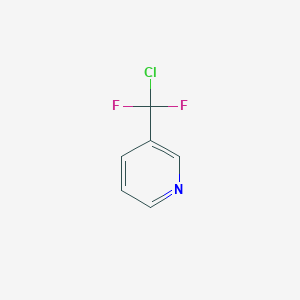

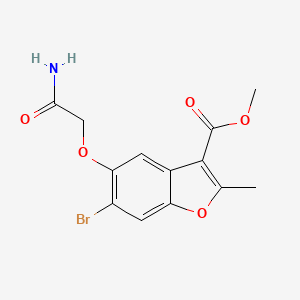

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C10H13ClFN3. It has a molecular weight of 229.68 . The compound is also known by other synonyms such as 2-chloro-N-cyclohexyl-5-fluoro-4-pyrimidinamine and N-(2-chloro-5-fluoro-4-pyrimidinyl)-N-cyclohexylamine .

Molecular Structure Analysis

The InChI code for 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine is 1S/C10H13ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15) and the InChI key is GFWGJIJIONAZTJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.68 . It is recommended to be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Kinase Inhibitors Synthesis : A study demonstrated the synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. These compounds, including derivatives of 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine, are explored for their anticancer properties (Wada et al., 2012).

SN(ANRORC) Mechanism in Amination : Research on the amination of halogenoaza-aromatics, including compounds similar to 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine, found that a significant portion of this reaction proceeds via a ring-opening SN(ANRORC) mechanism. This insight is valuable for understanding the chemical behavior of such compounds (Kroon & Plas, 2010).

Anti-HIV-1 Evaluation : A study on the synthesis of novel MC-1220 analogs, structurally related to 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine, revealed their potential as non-nucleoside reverse transcriptase inhibitors against HIV-1. This indicates a potential application in antiviral therapies (Loksha et al., 2016).

Transaminase Application : The study involving the immobilization of the amine transaminase from Vibrio fluvialis and its application in synthesizing compounds like 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine demonstrates the potential in pharmaceutical synthesis. This enzyme-based method provides a greener alternative to traditional chemical synthesis (Semproli et al., 2020).

Molecular Docking and Spectroscopy : A molecule structurally related to 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine, with antihypertensive properties, was analyzed using experimental and theoretical techniques. This research contributes to understanding the molecular behavior of similar compounds in pharmaceutical applications (Aayisha et al., 2019).

Synthesis of Potent Deoxycytidine Kinase Inhibitors : Another study described the practical synthesis of compounds structurally related to 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine, emphasizing their role as intermediates in producing deoxycytidine kinase inhibitors. These inhibitors have significant implications in cancer treatment (Zhang et al., 2009).

Pyrimidine Reactions and Aminolysis : Research on pyrimidine reactions, including the aminolysis of halogenopyrimidines, provides insights into the chemical behavior of compounds like 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine. Understanding these reactions is crucial for their application in pharmaceutical synthesis (Brown & Waring, 1974).

Vinylic Substitution of Halogenoethylenes : A study investigating the substitution of halogenoethylenes by aromatic amines provided insights into the reactivity and potential modifications of compounds like 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine. This research aids in understanding the molecular transformations these compounds can undergo (Rappoport & Ta-Shma, 1971).

Propiedades

IUPAC Name |

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWGJIJIONAZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324625 | |

| Record name | 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

CAS RN |

28942-84-9 | |

| Record name | 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2841210.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)

![4-(N,N-diallylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2841220.png)

![N-(2,3-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2841223.png)

![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)